parisyunnanoside H

Description

Properties

Molecular Formula |

C50H78O24 |

|---|---|

Molecular Weight |

1063.1 g/mol |

IUPAC Name |

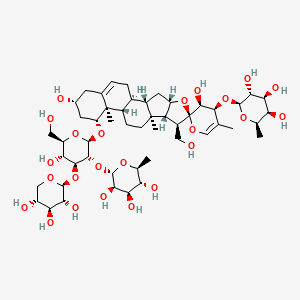

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-2-[(1'S,2R,2'S,3S,4S,4'S,7'R,8'R,9'S,12'S,13'R,14'R,16'R)-3,16'-dihydroxy-7'-(hydroxymethyl)-5,9',13'-trimethyl-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[3,4-dihydropyran-2,6'-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene]-14'-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C50H78O24/c1-17-15-66-50(43(64)40(17)71-45-38(62)35(59)31(55)18(2)67-45)25(13-51)30-27(74-50)12-24-22-7-6-20-10-21(53)11-29(49(20,5)23(22)8-9-48(24,30)4)70-47-42(73-46-39(63)36(60)32(56)19(3)68-46)41(34(58)28(14-52)69-47)72-44-37(61)33(57)26(54)16-65-44/h6,15,18-19,21-47,51-64H,7-14,16H2,1-5H3/t18-,19+,21-,22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32+,33+,34-,35+,36-,37-,38-,39-,40+,41+,42-,43+,44+,45+,46+,47+,48+,49+,50+/m1/s1 |

InChI Key |

BQKCPSHXKGIVAU-YLUVRYELSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3C[C@@H](CC4=CC[C@@H]5[C@@H]([C@@]34C)CC[C@]6([C@H]5C[C@H]7[C@@H]6[C@@H]([C@]8(O7)[C@H]([C@H](C(=CO8)C)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)C)O)O)O)O)CO)C)O)CO)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC(CC4=CCC5C(C34C)CCC6(C5CC7C6C(C8(O7)C(C(C(=CO8)C)OC9C(C(C(C(O9)C)O)O)O)O)CO)C)O)CO)O)OC1C(C(C(CO1)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Parisyunnanoside H: A Technical Guide to its Discovery, Isolation, and Characterization from Paris yunnanensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Parisyunnanoside H, a steroidal saponin identified in the rhizomes of Paris yunnanensis Franch. The document details the experimental protocols for extraction and purification, presents spectroscopic data for structural confirmation, and discusses the cytotoxic activities of related compounds, offering insights into the potential therapeutic applications of this class of natural products.

Discovery and Initial Identification

This compound was first reported as a known steroidal saponin isolated from the rhizomes of Paris polyphylla Smith var. yunnanensis (Franch.) Hand.-Mazz. in a 2012 study by Kang et al. published in Phytochemistry.[1] This research focused on the chemical constituents of this traditional Chinese medicinal plant, leading to the identification of several new and known steroidal saponins. The identification of this compound was accomplished through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by comparison with previously published data.[1]

Experimental Protocols

The following sections detail the methodologies employed for the isolation and structural characterization of this compound, based on the procedures described for the separation of steroidal saponins from Paris yunnanensis.

Plant Material

Dried rhizomes of Paris yunnanensis Franch. were used as the starting material for the isolation process.

Extraction and Preliminary Fractionation

The air-dried and powdered rhizomes of P. yunnanensis (typically in kilogram quantities) are extracted with an organic solvent, most commonly ethanol or methanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure. This concentrated extract is subsequently suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol to yield fractions of varying polarity. The steroidal saponins, including this compound, are typically enriched in the n-butanol fraction.

A generalized workflow for the extraction and fractionation is depicted below:

Isolation and Purification of this compound

The n-butanol fraction, rich in saponins, is subjected to a series of chromatographic techniques to isolate individual compounds. A typical purification cascade involves:

-

Macroporous Resin Column Chromatography: The n-butanol extract is first applied to a macroporous resin column and eluted with a gradient of ethanol in water to remove sugars and other highly polar impurities, yielding a total saponin fraction.

-

Silica Gel Column Chromatography: The total saponin fraction is then separated on a silica gel column using a gradient elution system, typically chloroform-methanol or a similar solvent system. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing compounds with similar TLC profiles are further purified on a Sephadex LH-20 column, eluting with methanol, to separate compounds based on their molecular size.

-

Reversed-Phase C18 (RP-C18) Column Chromatography and High-Performance Liquid Chromatography (HPLC): Final purification is achieved using RP-C18 column chromatography with a methanol-water or acetonitrile-water gradient. For high purity, preparative or semi-preparative HPLC is often employed.

The logical flow of the isolation process is illustrated in the following diagram:

References

Parisyunnanoside H: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parisyunnanoside H is a steroidal saponin that has been identified within the rhizomes of Paris polyphylla var. yunnanensis. This discovery underscores the rich phytochemical diversity of the Paris genus, a group of plants with significant applications in traditional medicine. This technical guide provides a detailed overview of the natural sources, geographical distribution, and experimental protocols pertinent to the study of this compound, catering to the needs of researchers and professionals in drug development and natural product chemistry.

Natural Sources and Plant Distribution

This compound has been isolated from the rhizomes of Paris polyphylla Smith var. yunnanensis (Franch.) Hand.-Mazz.[1]. This perennial herbaceous plant belongs to the Melanthiaceae family (previously classified under Liliaceae or Trilliaceae).

The genus Paris comprises approximately 33 species and 15 varieties, with a significant concentration of diversity in Southwest China. Specifically, Paris polyphylla var. yunnanensis is primarily distributed in the Yunnan, Sichuan, and Guizhou provinces of China [1][2][3]. The rhizomes of this plant, known as "Dian Chong Lou" in traditional Chinese medicine, are highly valued for their medicinal properties, which has led to overharvesting and concerns about the wild population[1].

Table 1: Natural Source and Distribution of this compound

| Parameter | Description |

| Compound Name | This compound |

| Plant Source | Paris polyphylla var. yunnanensis (Franch.) Hand.-Mazz. |

| Plant Part | Rhizomes |

| Family | Melanthiaceae |

| Geographical Distribution | Southwest China (primarily Yunnan, Sichuan, and Guizhou provinces)[1][2][3] |

Experimental Protocols

While the specific experimental details from the original isolation paper by Kang et al. (2012) are not fully available, the following is a representative methodology for the isolation and characterization of steroidal saponins from Paris polyphylla var. yunnanensis, based on similar studies.

General Experimental Procedures

-

Plant Material : The rhizomes of Paris polyphylla var. yunnanensis are collected, authenticated, and dried.

-

Instrumentation :

-

Nuclear Magnetic Resonance (NMR) spectra are recorded on spectrometers (e.g., Bruker AV-400 or 600) with TMS as the internal standard.

-

Mass spectra (MS) are obtained using ESI-MS or HR-ESI-MS instruments.

-

Column chromatography is performed using silica gel, Sephadex LH-20, and Rp-18 silica gel.

-

High-Performance Liquid Chromatography (HPLC) is conducted on systems equipped with UV detectors and semi-preparative columns (e.g., C18).

-

Extraction and Isolation

-

Extraction : The air-dried and powdered rhizomes are extracted with a solvent such as 70-95% ethanol or methanol at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

Column Chromatography : The n-butanol fraction, which is typically rich in saponins, is subjected to repeated column chromatography.

-

Silica Gel Column Chromatography : The fraction is applied to a silica gel column and eluted with a gradient of chloroform-methanol or a similar solvent system to yield several sub-fractions.

-

Sephadex LH-20 Column Chromatography : The resulting fractions are further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and smaller molecules.

-

Rp-18 Column Chromatography : Further separation is achieved on a reversed-phase (Rp-18) column with a methanol-water gradient.

-

-

Semi-preparative HPLC : The final purification of the fractions containing this compound is performed by semi-preparative HPLC on a C18 column to yield the pure compound.

Structure Elucidation

The structure of this compound is determined by a combination of spectroscopic methods:

-

1D NMR : 1H and 13C NMR spectra provide information on the proton and carbon environments, respectively.

-

2D NMR : COSY, HSQC, and HMBC experiments are used to establish the connectivity of protons and carbons and to determine the structure of the aglycone and the sugar moieties, as well as their linkage points.

-

Mass Spectrometry : HR-ESI-MS is used to determine the molecular formula of the compound.

-

Acid Hydrolysis : To identify the constituent monosaccharides, the saponin is hydrolyzed with an acid (e.g., trifluoroacetic acid), and the resulting sugars are identified by comparison with authentic samples using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of steroidal saponins like this compound from Paris polyphylla var. yunnanensis.

Caption: A generalized workflow for the isolation of this compound.

Signaling Pathways and Biological Activities

Currently, there is limited specific information available in the public domain regarding the detailed signaling pathways directly modulated by this compound. However, steroidal saponins isolated from the genus Paris are known to exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antifungal effects. For instance, other saponins from Paris polyphylla var. yunnanensis have been shown to induce apoptosis and cell cycle arrest in cancer cells[4][5].

The diagram below illustrates a hypothetical signaling pathway that could be investigated for this compound, based on the known activities of similar compounds.

Caption: A hypothetical signaling pathway for this compound's bioactivity.

Further research is warranted to elucidate the precise mechanisms of action and potential therapeutic applications of this compound. This guide serves as a foundational resource for initiating such investigations.

References

"biosynthesis pathway of steroidal saponins like parisyunnanoside H"

An In-depth Technical Guide to the Biosynthesis of Steroidal Saponins Focus: Biosynthesis of Diosgenin-Type Saponins, exemplified by Polyphyllin D from Paris polyphylla var. yunnanensis

Audience: Researchers, scientists, and drug development professionals.

Abstract: Steroidal saponins are a diverse class of plant-derived secondary metabolites with significant pharmacological applications, ranging from precursors for steroid hormone synthesis to potent anticancer and anti-inflammatory agents. Their complex structures, consisting of a steroidal aglycone (sapogenin) and one or more sugar moieties, arise from an intricate and highly regulated biosynthetic pathway. This technical guide provides a comprehensive overview of this pathway, starting from primary metabolism through the formation of the cholesterol backbone, its subsequent modification into the key sapogenin diosgenin, and the final glycosylation steps to form complex saponins like Polyphyllin D. This document details the key enzymes involved, presents available quantitative data, outlines detailed experimental protocols for pathway elucidation, and illustrates the core biochemical and regulatory networks through diagrams.

The Core Biosynthetic Pathway of Steroidal Saponins

The biosynthesis of steroidal saponins is a multi-stage process that integrates several subcellular compartments and enzyme families. The pathway can be broadly divided into four major stages: the synthesis of isoprenoid precursors, the formation of the sterol backbone, the oxidative modification of the sterol into a sapogenin, and the final glycosylation to produce the mature saponin.

Stage 1: Synthesis of Isoprenoid Precursors

The universal C5 building blocks of all isoprenoids, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized via two distinct pathways in plants:

-

The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway starts from acetyl-CoA and is a primary source of precursors for sterols and cytosolic sesquiterpenoids.

-

The Methylerythritol 4-Phosphate (MEP) Pathway: Located in the plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate and typically supplies precursors for monoterpenes, diterpenes, and carotenoids. While the MVA pathway is the principal route for steroidal saponins, some crosstalk between the pathways can occur.

Stage 2: Formation of the Sterol Backbone (Cholesterol)

IPP and DMAPP are condensed to form farnesyl diphosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene synthase (SQS) to form squalene. This is a critical branch point, directing carbon flux specifically towards sterol and triterpenoid synthesis.[1] Squalene is subsequently oxidized to (3S)-2,3-oxidosqualene by squalene epoxidase (SQE) .

In plants, 2,3-oxidosqualene is cyclized by cycloartenol synthase (CAS) to form cycloartenol, the first cyclic precursor in phytosterol biosynthesis.[2][3] A series of enzymatic steps then convert cycloartenol into cholesterol, which serves as a key precursor for many steroidal saponins.[3]

Stage 3: Conversion of Cholesterol to Diosgenin (Sapogenin Formation)

The conversion of cholesterol into the spirostanol sapogenin, diosgenin, is the least understood part of the pathway but is known to involve a series of stereo- and regio-specific hydroxylation and oxidation reactions. These modifications are primarily catalyzed by membrane-bound Cytochrome P450 monooxygenases (CYPs) . While the exact sequence and specific enzymes for many species are still under investigation, the proposed steps involve hydroxylations at positions C-16, C-22, and C-26 of the cholesterol side chain, followed by cyclization to form the characteristic spiroketal side chain of diosgenin.

Stage 4: Glycosylation of Diosgenin to form Polyphyllin D

The final step in creating bioactive saponins is the attachment of sugar chains to the sapogenin core, a process mediated by UDP-dependent glycosyltransferases (UGTs) .[4] This glycosylation enhances the solubility and pharmacological properties of the molecule. For Polyphyllin D, a well-characterized saponin from Paris polyphylla var. yunnanensis, the diosgenin aglycone is decorated with a branched trisaccharide at the C-3 hydroxyl position.[5][6] This process requires a sequential action of specific UGTs:

-

A UGT transfers a glucose molecule from UDP-glucose to the 3-OH group of diosgenin.

-

A second UGT attaches a rhamnose molecule to the C-2 position of the initial glucose.

-

A third UGT adds an arabinose molecule to the C-4 position of the glucose, completing the structure of Polyphyllin D.[6]

Visualization of Biosynthetic and Regulatory Pathways

Diagram 1: Overall Biosynthetic Pathway of Polyphyllin D

Caption: Overview of the Polyphyllin D biosynthetic pathway.

Diagram 2: Regulatory Network Overview

Caption: Simplified regulatory cascade for steroidal saponin biosynthesis.

Quantitative Data Presentation

Quantitative analysis of biosynthetic pathways is crucial for identifying rate-limiting steps and for metabolic engineering efforts. Data remains limited for many plant-specific enzymes; however, representative kinetic parameters and metabolite levels are summarized below.

Table 1: Representative Enzyme Kinetic Parameters

| Enzyme | Organism / Source | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| Squalene Synthase (SQS) | Trypanosoma cruzi | Farnesyl Diphosphate (FPP) | 5.25 | 1.05 | [7][8] |

| Squalene Synthase (SQS) | Trypanosoma cruzi | NADPH | 23.34 | 1.29 | [7][8] |

| Squalene Synthase (SQS) | Arabidopsis thaliana | Farnesyl Diphosphate (FPP) | ~42 | N/A | [9] |

| UGT73C11 | Barbarea vulgaris | Oleanolic Acid | 1.0 ± 0.1 | 0.09 ± 0.002 | [10] |

| UGT73C11 | Barbarea vulgaris | UDP-Glucose | 26.6 ± 1.8 | N/A | [10] |

N/A: Data not available in the cited literature.

Table 2: Representative Sapogenin/Saponin Content in Plant Tissues

| Compound | Plant Species | Tissue / Origin | Content (mg/g dry weight) | Reference |

| Diosgenin | Trigonella foenum-graecum | Leaves (Boshruyeh ecotype) | 23.8 | [11] |

| Polyphyllin II | Paris polyphylla var. yunnanensis | Rhizome | 1.94 - 2.87 | [12] |

| Polyphyllin VII | Paris polyphylla var. yunnanensis | Rhizome | 5.31 - 8.35 | [12] |

| Polyphyllin I (D) | Paris polyphylla var. yunnanensis | Rhizome | 0.78 - 1.25 | [12] |

Key Experimental Protocols

Elucidating the function of enzymes in a biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry. Below are foundational protocols for characterizing key enzymes.

Protocol: Heterologous Expression of a Plant Cytochrome P450 in Yeast

This protocol describes the functional expression of a candidate plant CYP450, a critical step for in vitro characterization. Saccharomyces cerevisiae is a preferred host as it is a eukaryote with an endoplasmic reticulum to properly fold membrane-bound P450s.[13][14]

Objective: To produce functional plant CYP450 enzyme in yeast microsomes for subsequent activity assays.

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Competent S. cerevisiae cells (e.g., WAT11 strain, which co-expresses an Arabidopsis P450 reductase)

-

Synthetic complete (SC) medium with appropriate dropout supplements

-

Induction medium (SC medium with galactose instead of glucose)

-

Glass beads (425-600 µm)

-

Microsome extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol, 10 mM DTT)

-

High-speed centrifuge

Methodology:

-

Cloning: Amplify the full-length coding sequence of the candidate plant CYP450 gene from cDNA. Clone the insert into the yeast expression vector according to the vector's specific cloning strategy (e.g., Gateway recombination).

-

Yeast Transformation: Transform the resulting plasmid into competent S. cerevisiae cells using the lithium acetate/polyethylene glycol method.

-

Selection: Plate the transformed cells on selective SC medium (e.g., lacking uracil) and incubate at 30°C for 2-3 days until colonies appear.

-

Expression Culture: Inoculate a single colony into 5 mL of selective SC medium with 2% glucose and grow overnight at 30°C with shaking.

-

Induction: Use the overnight culture to inoculate a larger volume (e.g., 100 mL) of induction medium (containing 2% galactose) to an OD₆₀₀ of ~0.4. Grow for 24-48 hours at 30°C.

-

Cell Harvest: Centrifuge the culture at 5,000 x g for 10 minutes. Wash the cell pellet with sterile water.

-

Microsome Isolation: Resuspend the cell pellet in ice-cold microsome extraction buffer. Lyse the cells by vortexing with glass beads for 10 cycles of 30 seconds on, 30 seconds on ice.

-

Centrifugation: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris. Transfer the supernatant to a new tube and perform an ultracentrifugation step at 100,000 x g for 1-2 hours at 4°C to pellet the microsomal fraction.

-

Storage: Discard the supernatant, gently rinse the microsomal pellet with extraction buffer, and resuspend in a minimal volume of storage buffer (e.g., extraction buffer with 20% glycerol). Aliquot and store at -80°C until use.

Protocol: In Vitro Cytochrome P450 Enzyme Assay

This assay determines the ability of the heterologously expressed CYP450 to modify a putative substrate (e.g., cholesterol or a downstream intermediate).[7][15]

Objective: To measure the catalytic activity and product formation of a recombinant CYP450.

Materials:

-

Yeast microsomes containing the recombinant CYP450

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Substrate (e.g., diosgenin precursor) dissolved in a suitable solvent (e.g., DMSO)

-

NADPH (cofactor)

-

Ethyl acetate (for extraction)

-

LC-MS system for product analysis

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

Yeast microsomes (50-100 µg total protein)

-

Reaction buffer to a final volume of 100 µL

-

Substrate (e.g., 50 µM final concentration)

-

-

Pre-incubation: Pre-incubate the mixture at 30°C for 5 minutes to equilibrate.

-

Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubation: Incubate at 30°C for 1-2 hours with gentle shaking. A negative control reaction without NADPH should be run in parallel.

-

Termination: Stop the reaction by adding 200 µL of ice-cold ethyl acetate. Vortex vigorously to extract the products.

-

Extraction: Centrifuge at 10,000 x g for 5 minutes. Carefully transfer the upper organic layer to a new tube. Repeat the extraction of the aqueous phase with another 200 µL of ethyl acetate and pool the organic layers.

-

Analysis: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried residue in a suitable solvent (e.g., methanol) and analyze by LC-MS to identify and quantify the reaction product(s) by comparing with authentic standards if available.

Protocol: In Vitro UDP-Glycosyltransferase (UGT) Assay

This protocol measures the ability of a candidate UGT to transfer a sugar moiety from an activated sugar donor to the sapogenin aglycone.[3][10]

Objective: To confirm the glycosylation activity of a recombinant UGT on a specific sapogenin.

Materials:

-

Purified recombinant UGT enzyme (expressed in E. coli or yeast)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Sapogenin acceptor substrate (e.g., diosgenin)

-

UDP-sugar donor (e.g., UDP-glucose, UDP-rhamnose)

-

Methanol (for termination)

-

LC-MS system for analysis

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine:

-

Reaction buffer to a final volume of 50 µL

-

Purified UGT enzyme (1-5 µg)

-

Acceptor substrate (e.g., 100 µM diosgenin)

-

UDP-sugar donor (e.g., 1 mM UDP-glucose)

-

-

Incubation: Incubate the reaction at 30°C for 1-4 hours. Control reactions should be run, including one without the enzyme and one without the UDP-sugar.

-

Termination: Stop the reaction by adding an equal volume (50 µL) of ice-cold methanol.

-

Sample Preparation: Centrifuge at 15,000 x g for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS. The formation of the glycosylated product is monitored by detecting its specific mass-to-charge ratio (m/z) and comparing its retention time to a standard or previously characterized compound.

Diagram 3: Experimental Workflow for Enzyme Characterization

Caption: A typical workflow for identifying and characterizing pathway enzymes.

References

- 1. The synthesis of diosgenyl 2-amino-2-deoxy-beta-D-glucopyranoside hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Action of plant sterol intervention on sterol kinetics in hypercholesterolemic men with high versus low basal circulatory plant sterol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plant Oxidosqualene Metabolism: Cycloartenol Synthase–Dependent Sterol Biosynthesis in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic Characterization of Squalene Synthase from Trypanosoma cruzi: Selective Inhibition by Quinuclidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]

- 10. UDP-Glycosyltransferases from the UGT73C Subfamily in Barbarea vulgaris Catalyze Sapogenin 3-O-Glucosylation in Saponin-Mediated Insect Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of the heavy metal contents’ effect on steroidal saponins and the anti-breast cancer activity of Paris polyphylla var. yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

A Comprehensive Review of Parisyunnanoside H and Related Steroidal Saponins from Paris yunnanensis in Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Parisyunnanoside H is a steroidal saponin isolated from the rhizomes of Paris polyphylla Smith var. yunnanensis. While research specifically focused on this compound is limited, the broader class of steroidal saponins from the Paris genus, particularly Paris polyphylla, has garnered significant attention for its potent anticancer activities. These natural compounds have been shown to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines. This technical guide provides a comprehensive review of the existing research on this compound and related, well-studied Paris saponins, with a focus on their biological activities, mechanisms of action, and the experimental protocols used for their evaluation. Due to the scarcity of data on this compound, information from closely related saponins such as Paris Saponin I, II, VI, and VII is used to provide a broader context and representative methodologies.

Quantitative Data on the Biological Activity of Paris Saponins

The cytotoxic effects of various Paris saponins have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following table summarizes the reported IC50 values for Paris Saponin H and other representative saponins from Paris polyphylla.

| Saponin | Cancer Cell Line | IC50 (µM) | Reference |

| Paris Saponin H (PSH) | U251 (Glioma) | Not explicitly defined in terms of IC50, but inhibitory effects were observed at concentrations of 25, 50, and 100 µg/ml. | [1] |

| Paris Saponin I (PSI) | SKOV3 (Ovarian Cancer) | Not explicitly defined in terms of IC50, but significant apoptosis was induced at 0.5 µM. | |

| Paris Saponin I (PSI) | PC-9-ZD (Gefitinib-resistant NSCLC) | Not explicitly defined in terms of IC50, but significant apoptosis was induced at 1 µg/ml. | [2] |

| Paris Saponin II (PSII) | PC-9-ZD (Gefitinib-resistant NSCLC) | Not explicitly defined in terms of IC50, but significant apoptosis was induced at 1 µg/ml. | [2] |

| Paris Saponin VI (PSVI) | PC-9-ZD (Gefitinib-resistant NSCLC) | Not explicitly defined in terms of IC50, but significant apoptosis was induced at 1 µg/ml. | [2] |

| Paris Saponin VII (PSVII) | PC-9-ZD (Gefitinib-resistant NSCLC) | Not explicitly defined in terms of IC50, but significant apoptosis was induced at 1 µg/ml. | [2] |

| Paris Saponin VII (PSVII) | Ovarian Cancer Cells | Not explicitly defined in terms of IC50, but it was shown to inhibit glycolysis and promote apoptosis. | [3] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the research of Paris saponins.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of the Paris saponin (e.g., 0.5, 1, 2, 4, 8 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of the Paris saponin for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the signaling pathways affected by the saponins.

Protocol:

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate the protein lysates (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PI3K, p-Akt, Akt, Bcl-2, Bax, Caspase-3, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Research on Paris saponins has revealed their involvement in several key signaling pathways that regulate cancer cell proliferation, survival, and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Several Paris saponins, including Paris Saponin H, have been shown to inhibit this pathway.[1][2] The inhibition of PI3K and the subsequent reduction in the phosphorylation of Akt lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately triggering apoptosis.[2]

Caption: Inhibition of the PI3K/Akt signaling pathway by Paris saponins.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route involved in cell proliferation and survival. Paris Saponin H has been observed to inhibit the phosphorylation of p44/42 MAPK (ERK1/2), suggesting its role in suppressing cancer cell growth through this pathway.[1]

Caption: Inhibition of the MAPK/ERK signaling pathway by Paris Saponin H.

RORC/ACK1 Signaling Pathway in Ovarian Cancer

Paris Saponin VII has been shown to inhibit glycolysis and promote apoptosis in ovarian cancer cells by targeting the RORC/ACK1 signaling pathway.[3][4] This highlights the diverse mechanisms through which different Paris saponins can exert their anticancer effects.

Experimental Workflow

The general workflow for investigating the anticancer properties of a Paris saponin is outlined below.

Caption: General experimental workflow for studying Paris saponins.

Conclusion

This compound and other steroidal saponins from Paris polyphylla demonstrate significant potential as anticancer agents. Their ability to induce apoptosis and inhibit key pro-survival signaling pathways, such as the PI3K/Akt and MAPK pathways, makes them promising candidates for further drug development. While more research is needed to fully elucidate the specific mechanisms of this compound, the existing data on related compounds provides a strong foundation for future investigations. The detailed experimental protocols and pathway analyses presented in this guide are intended to facilitate further research in this exciting field of natural product-based cancer therapy.

References

- 1. Paris saponin H inhibits the proliferation of glioma cells through the A1 and A3 adenosine receptor-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Effects of Paris Saponins by Apoptosis and PI3K/AKT Pathway in Gefitinib-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paris saponins Ⅶ inhibits glycolysis of ovarian cancer via the RORC/ACK1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Parisyunnanoside H: A Technical Overview of a Steroidal Saponin from Paris yunnanensis

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current scientific knowledge regarding parisyunnanoside H, a steroidal saponin isolated from the plant Paris polyphylla Smith var. yunnanensis. Despite the rich ethnopharmacological history and extensive phytochemical investigation of its source, specific and detailed pharmacological data for this compound remains limited in publicly accessible scientific literature. This document summarizes the available information, focusing on its discovery, chemical nature, and the broader context of the bioactivity of related compounds from the same plant genus.

Introduction

This compound is a naturally occurring steroidal saponin identified as a constituent of Paris polyphylla Smith var. yunnanensis[1], a plant with a long history of use in traditional Chinese medicine. Steroidal saponins from the genus Paris are known for a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects[2]. The initial isolation and structural elucidation of this compound were reported by Kang et al. in 2012[2][3][4].

Chemical Structure and Properties

While the detailed structural data and spectroscopic analysis are contained within the primary literature, it is established that this compound belongs to the class of steroidal saponins. These compounds are characterized by a steroidal aglycone linked to one or more sugar moieties. The specific arrangement of these components in this compound was determined through methods such as 1D and 2D NMR spectroscopy and mass spectrometry[2].

Pharmacological Properties and Bioactivity

Current publicly available data on the specific pharmacological properties and bioactivity of isolated this compound is sparse.

Cytotoxic Activity

In a 2012 study by Kang et al., this compound was evaluated for its cytotoxic activity against the CCRF-CEM (human acute lymphoblastic leukemia) cell line. However, in a subsequent review compiling data from this study, the activity was reported as "NA" (not active or not available), suggesting a lack of significant cytotoxicity under the tested conditions[4].

A network pharmacology study later suggested that a group of compounds from P. sibiricum, including this compound, collectively targeted 17 key proteins involved in cancer pathways, such as BCL2, EGFR, and mTOR[5][6][7]. This suggests a potential for interaction with cancer-related biological pathways, though direct experimental evidence of the bioactivity of pure this compound is lacking.

For context, other steroidal saponins isolated from Paris polyphylla var. yunnanensis in the same study by Kang et al. did exhibit cytotoxic activity. The table below summarizes the reported IC50 values for these related compounds[4].

| Compound | Cell Line | IC50 (µM) |

| Dichotomin | CCRF-CEM | 0.59 ± 0.11 |

| Pseudoproto-Pb | CCRF-CEM | 6.52 ± 0.29 |

| Parisyunnanoside A | CCRF-CEM | 6.68 ± 0.22 |

| Th | CCRF-CEM | 5.15 ± 0.16 |

| Paris saponin I | CCRF-CEM | 1.23 ± 0.08 |

| Protogracillin | CCRF-CEM | 1.77 ± 0.14 |

| This compound | CCRF-CEM | NA |

| Parisyunnanoside G | CCRF-CEM | NA |

| Parisyunnanoside I | CCRF-CEM | NA |

| Data sourced from a 2020 review citing Kang et al. (2012)[4]. "NA" indicates data was not available or the compound was not active. |

Experimental Protocols

Detailed experimental protocols for the bioactivity testing of pure this compound are not available in the reviewed literature. However, the general methodology for cytotoxicity screening of related compounds is described.

General Cytotoxicity Assay Protocol (as inferred from related studies)

The cytotoxic activity of the compounds isolated by Kang et al. (2012) was evaluated using the XTT assay[4]. A generalized workflow for such an assay is depicted below.

Signaling Pathways

A network pharmacology analysis of compounds from P. sibiricum, which included this compound, identified potential interactions with several key cancer-related signaling pathways. The diagram below illustrates the relationship between the compound mixture and the identified target proteins. It is important to note that this is a predictive model based on the analysis of a mixture of compounds and does not represent experimentally validated pathways for pure this compound.

Conclusion and Future Directions

This compound is a structurally characterized steroidal saponin from Paris polyphylla var. yunnanensis. While the broader class of saponins from this plant exhibits significant bioactivity, particularly cytotoxicity against cancer cell lines, specific and potent pharmacological effects for purified this compound have not been reported in the accessible scientific literature.

Future research should focus on the isolation of sufficient quantities of this compound to enable comprehensive screening for a wider range of biological activities, including anti-inflammatory, antimicrobial, and a broader panel of cytotoxic assays. Should any significant bioactivity be identified, further studies into its mechanism of action, including the validation of predicted protein targets, would be warranted. Such research would clarify the potential of this compound as a lead compound for drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of cytotoxic activity of patriscabratine, tetracosane and various flavonoids isolated from the Bangladeshi medicinal plant Acrostichum aureum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 5. Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer and Anti-Inflammatory Mechanisms of NOSH-Aspirin and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cytotoxic Potential of Parisyunnanoside H: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic effects of Parisyunnanoside H, a steroidal saponin, on various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds in oncology. Herein, we present a comprehensive overview of its cytotoxic activity, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Quantitative Analysis of Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against a panel of human cancer cell lines, including hepatocellular carcinoma and non-small-cell lung cancer. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined through rigorous in vitro studies. A study evaluating a selection of pure saponins from Paris polyphylla var. yunnanensis reported the cytotoxic activities of six saponins, including what is understood to be this compound, against three human liver cancer cell lines (SMMC-7721, HepG2, and SK-HEP-1) and one non-small-cell lung cancer cell line (A549).[1]

For clarity and comparative analysis, the IC50 values for this compound and other relevant Paris saponins from the aforementioned study are summarized below.

| Compound | SMMC-7721 (μg/mL) | HepG2 (μg/mL) | SK-HEP-1 (μg/mL) | A549 (μg/mL) |

| Paris Saponin I | >10 | 2.615 | 2.126 | 0.983 |

| Paris Saponin II | 1.896 | 3.124 | 1.587 | 0.489 |

| Paris Saponin VII | 1.058 | 1.241 | 0.887 | 0.651 |

| Paris Saponin H | 2.115 | 2.588 | 1.899 | 1.021 |

| Paris Saponin V | 1.543 | 2.011 | 1.245 | 0.765 |

| Paris Saponin VI | 1.225 | 1.589 | 1.002 | 0.899 |

Table 1: IC50 values of Paris Saponins against four human cancer cell lines.[1]

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section outlines the detailed methodologies for the key experiments cited in the study of this compound's cytotoxic effects.

Cell Culture and Maintenance

Human cancer cell lines SMMC-7721, HepG2, SK-HEP-1, and A549 were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTS Assay)

The cytotoxic effects of this compound were evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

Protocol:

-

Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

-

The following day, cells were treated with various concentrations of this compound (typically ranging from 0.1 to 10 µg/mL) for 48 hours.

-

After the incubation period, 20 µL of MTS reagent was added to each well.

-

The plates were incubated for an additional 1-4 hours at 37°C.

-

The absorbance was measured at 490 nm using a microplate reader.

-

The IC50 value was calculated from the dose-response curves using appropriate software.

Apoptosis Analysis by Annexin V-FITC/PI Staining

The induction of apoptosis by this compound was quantified using an Annexin V-FITC and Propidium Iodide (PI) double staining assay followed by flow cytometry.

Protocol:

-

Cells were seeded in 6-well plates and treated with this compound at its IC50 concentration for 48 hours.

-

Both adherent and floating cells were collected and washed twice with cold PBS.

-

Cells were resuspended in 1X binding buffer.

-

5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension.

-

The mixture was incubated for 15 minutes at room temperature in the dark.

-

The stained cells were analyzed by flow cytometry within one hour.

Cell Cycle Analysis

The effect of this compound on cell cycle distribution was determined by flow cytometry after PI staining.

Protocol:

-

Cells were treated with this compound at a concentration of 1 µM for 24 hours.[1]

-

Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

-

After fixation, cells were washed with PBS and incubated with RNase A and PI staining solution.

-

The DNA content was analyzed by flow cytometry, and the percentage of cells in G0/G1, S, and G2/M phases was determined.

Mitochondrial Membrane Potential (MMP) Assay

The change in mitochondrial membrane potential was assessed using a fluorescent probe, such as JC-1.

Protocol:

-

Cells were treated with this compound for the indicated time.

-

Cells were then incubated with JC-1 staining solution.

-

The fluorescence was measured using a fluorescence microscope or flow cytometer. A shift from red to green fluorescence indicates a loss of MMP.

Signaling Pathways of this compound-Induced Cytotoxicity

The cytotoxic effects of this compound are mediated through the induction of apoptosis, which is associated with the disruption of the mitochondrial membrane potential.[1] This suggests the involvement of the intrinsic apoptotic pathway.

The diagram above illustrates the proposed mechanism where this compound targets the mitochondria, leading to a loss of mitochondrial membrane potential. This event triggers the release of cytochrome c into the cytoplasm, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then activates caspase-3, an effector caspase, which executes the final stages of apoptosis, leading to cell death. Further research is warranted to fully elucidate the upstream signaling events and the specific molecular targets of this compound within the cell.

References

A Technical Guide to the Anti-inflammatory Potential of Steroidal Saponins from Paris yunnanensis

Disclaimer: Initial searches for "parisyunnanoside H" did not yield specific scientific data. This guide will focus on the well-documented anti-inflammatory properties of other steroidal saponins isolated from Paris yunnanensis and related species, which are expected to share similar mechanisms of action.

Introduction

Paris yunnanensis, a member of the lily family, has a long history in traditional Chinese medicine for treating inflammatory conditions, infections, and cancer.[1][2] Modern pharmacological research has identified steroidal saponins as the primary bioactive compounds responsible for these effects.[1][3] These compounds, including polyphyllin I, II, VI, and VII, exert potent anti-inflammatory effects through the modulation of key signaling pathways, making them promising candidates for the development of novel therapeutics.[1] This technical guide provides an in-depth overview of the anti-inflammatory potential of these compounds, focusing on their mechanisms of action, relevant quantitative data, and detailed experimental protocols.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of steroidal saponins from Paris species are primarily attributed to their ability to suppress the production of pro-inflammatory mediators. This is achieved by targeting and inhibiting critical signaling cascades within immune cells, particularly macrophages. The two major pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

1. NF-κB Signaling Pathway:

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).[4][5] In an unstimulated state, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory triggers such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[4] This frees NF-κB to translocate to the nucleus and initiate gene transcription.

Steroidal saponins intervene in this process by preventing the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and unable to activate its target genes.[5] This leads to a significant reduction in the production of nitric oxide (NO) and other inflammatory mediators.[6]

2. MAPK Signaling Pathway:

The MAPK family of proteins (including p38, JNK, and ERK) are crucial for transducing extracellular signals into intracellular responses, including inflammation.[7][8] Inflammatory stimuli activate a phosphorylation cascade that ultimately leads to the activation of transcription factors involved in the inflammatory response.[9][10] Inhibition of the MAPK pathway has been shown to reduce inflammation.[7] While direct evidence for the modulation of MAPK pathways by specific Paris yunnanensis saponins is still emerging, it is a common mechanism for natural anti-inflammatory compounds.[11][12]

Below is a diagram illustrating the inhibitory action of Paris yunnanensis saponins on the NF-κB signaling pathway.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of steroidal saponins can be quantified through various in vitro assays. The following table summarizes key data points from studies on saponins isolated from Paris species.

| Compound/Extract | Cell Line | Assay | Endpoint | Result | Reference |

| Pennogenin Steroidal Saponins (Compounds 2, 3, 4) | HepG2 | MTT Assay | IC50 (48h) | 13.5 µM, 9.7 µM, 11.6 µM | [2] |

| Paristengosides A-C | RAW264.7 | NO Production | Inhibition | Not specified | [6] |

Note: Data on the direct inhibition of inflammatory markers by specific Paris yunnanensis saponins is often presented qualitatively in the literature. The cytotoxic data (IC50) is included to provide context for the concentrations at which these compounds are biologically active.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the anti-inflammatory potential of steroidal saponins.

1. Cell Culture and Treatment:

-

Cell Line: RAW264.7 murine macrophage cell line is commonly used for in vitro inflammation studies.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of the test saponin for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further 24 hours.

2. Cell Viability Assay (MTT Assay):

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.

-

Treat cells with varying concentrations of the saponin for 24-48 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) group.

3. Nitric Oxide (NO) Production Assay (Griess Test):

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after treatment with the saponin and LPS.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: The concentration of nitrite is determined using a standard curve generated with sodium nitrite.

4. Western Blot Analysis for NF-κB Pathway Proteins:

This technique is used to measure the levels of key proteins in the NF-κB signaling pathway.

-

Procedure:

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for IκBα, phospho-IκBα, and a loading control (e.g., β-actin).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Data Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine relative protein expression.

Below is a diagram illustrating a typical experimental workflow for assessing the anti-inflammatory effects of Paris yunnanensis saponins.

Conclusion and Future Directions

Steroidal saponins from Paris yunnanensis demonstrate significant anti-inflammatory potential, primarily through the inhibition of the NF-κB signaling pathway. The available data supports their traditional use and highlights their promise as a source for novel anti-inflammatory drug development.

Future research should focus on:

-

Isolating and characterizing a wider range of individual saponins from Paris yunnanensis.

-

Conducting detailed dose-response studies to establish robust IC50 values for the inhibition of various inflammatory mediators.

-

Elucidating the precise molecular targets of these saponins within the NF-κB and MAPK pathways.

-

Evaluating the efficacy and safety of these compounds in in vivo models of inflammatory diseases.

This comprehensive approach will be essential to fully realize the therapeutic potential of these natural compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. In-vitro Antitumor Activity and Antifungal Activity of Pennogenin Steroidal Saponins from paris Polyphylla var. yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethnobotanical and Ethnopharmacological Study of Paris polyphylla var. yunnanensis in Yunnan Province, China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalsciencebooks.info [globalsciencebooks.info]

- 5. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Parkin regulates NF-κB by mediating site-specific ubiquitination of RIPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Unveiling Parisyunnanoside H: A Technical Guide for Researchers in Traditional Chinese Medicine

For Immediate Release

Shanghai, China – November 19, 2025 – Parisyunnanoside H, a steroidal saponin found in plants of the Paris genus, is emerging as a compound of significant interest within the field of traditional Chinese medicine (TCM) research. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, consolidating the current knowledge on this compound, its presence in TCM, its biological activities, and the methodologies for its study.

Paris polyphylla, known as "Chonglou" (重楼) in TCM, is the primary source of this compound. The rhizome of this plant, Rhizoma Paridis, is a key ingredient in over 106 classic TCM formulations.[1] These formulations are traditionally used for a variety of conditions, including detoxification, reducing swelling and pain, and cooling the liver.[1] Modern research has focused on the cytotoxic and antitumor properties of the steroidal saponins isolated from Rhizoma Paridis, including this compound.

Quantitative Analysis of this compound

The concentration of this compound and other steroidal saponins can vary significantly between different species of the Paris genus and even among different varieties of Paris polyphylla. Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF/MS) is a powerful technique for the qualitative and quantitative analysis of these compounds.

Table 1: Relative Abundance of this compound and its Isomer in Various Paris Species

| Species/Variety | This compound (Relative Peak Area) | This compound isomer (Relative Peak Area) |

| P. polyphylla var. yunnanensis (PPY) | Present | Present |

| P. polyphylla var. alba (PPA) | Present | Present |

| P. mairei (PM) | Present | Present |

| P. vietnamensis (PV) | Present | Present |

| P. polyphylla var. stenophylla (PPS) | Present | Present |

Data adapted from UHPLC-QTOF-MS analysis. The exact quantitative amounts require further investigation with certified reference standards.

Experimental Protocols

Isolation and Purification of Steroidal Saponins from Paris polyphylla

A common method for the preparative separation and purification of steroidal saponins, including this compound, from the rhizomes of P. polyphylla involves the use of macroporous adsorption resins.[2]

Protocol Outline:

-

Extraction: The dried and powdered rhizomes of P. polyphylla are extracted with a suitable solvent, typically an ethanol-water mixture.

-

Enrichment: The crude extract is passed through a column packed with a macroporous adsorption resin (e.g., D101 resin).[2]

-

Adsorption: The saponins adsorb onto the resin. The column is then washed with water to remove impurities.

-

Desorption: The adsorbed saponins are eluted from the resin using a gradient of ethanol-water.

-

Fractionation: The eluate is collected in fractions.

-

Further Purification: Fractions rich in this compound are further purified using techniques such as column chromatography on silica gel or reversed-phase C18 columns.

Quantitative Analysis by HPLC

High-performance liquid chromatography (HPLC) coupled with an evaporative light scattering detector (ELSD) or mass spectrometry (MS) is a reliable method for the quantitative analysis of this compound in plant materials and TCM formulations.

HPLC-ELSD Method Parameters:

-

Column: Kromasil C18 (4.6 mm x 150 mm, 5 µm)[3]

-

Mobile Phase: Acetonitrile-water gradient[3]

-

Flow Rate: 1.0 mL/min[3]

-

Detector: Evaporative Light Scattering Detector (ELSD)

Biological Activity and Potential Signaling Pathways

This compound, along with other steroidal saponins from Rhizoma Paridis, has demonstrated significant cytotoxic and antitumor activities.[4] While the precise molecular mechanisms of isolated this compound are still under investigation, studies on related saponins and crude extracts of P. polyphylla suggest the involvement of apoptosis induction.

Apoptosis, or programmed cell death, is a critical process in cancer therapy. The intrinsic pathway of apoptosis is often regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and the activation of caspases. It is hypothesized that this compound may exert its cytotoxic effects by modulating these pathways.

Furthermore, the PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[5][6] Inhibition of this pathway is a key strategy in cancer drug development. Future research should explore whether this compound can modulate the PI3K/Akt/mTOR pathway in cancer cells.

References

- 1. UHPLC-Q-TOF/MS unveils metabolic diversity in Paris L. and highlights medicinal potential of five newly identified species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparative separation and purification of steroidal saponins in Paris polyphylla var. yunnanensis by macroporous adsorption resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Quantitative analysis of steroidal saponins in Chinese material medica Rhizoma Paridis by HPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Paris polyphylla: chemical and biological prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

Methodological & Application

"optimized extraction and purification protocol for parisyunnanoside H"

Application Note

Introduction

Parisyunnanoside H is a steroidal saponin isolated from the rhizomes of Paris polyphylla var. yunnanensis. Steroidal saponins from this plant species have demonstrated significant cytotoxic activities against various cancer cell lines, making them promising candidates for further drug development. This document provides a detailed protocol for the optimized extraction and purification of this compound, intended for researchers, scientists, and drug development professionals. The methodologies described herein are based on established protocols for the isolation of similar steroidal saponins from Paris polyphylla var. yunnanensis.

Data Presentation

The following table summarizes typical extraction yields for steroidal saponins from Paris polyphylla var. yunnanensis using different extraction methods. While specific data for this compound is not available, these values provide a benchmark for the expected yield of total saponins.

| Extraction Method | Solvent | Key Parameters | Total Saponin Yield (%) | Reference |

| Ultrasound-Assisted Extraction | 70-73% Ethanol | Temperature: 43-50°C, 3 extraction cycles | Not specified for total saponins, but optimized for specific polyphyllins | [1] |

| Maceration | Ethanol | Not specified | Not specified | [2] |

| Water-Assisted Extraction | Water | Temperature: 32-36°C, Time: 21-57 min | 1.895 - 5.010 (for polyphyllin II and VII) | [3] |

Experimental Protocols

Raw Material Preparation

-

Obtain fresh or dried rhizomes of Paris polyphylla var. yunnanensis.

-

Clean the rhizomes to remove any soil and debris.

-

Dry the rhizomes in a ventilated oven at 50-60°C until a constant weight is achieved.

-

Grind the dried rhizomes into a fine powder (40-60 mesh) using a laboratory mill.

Extraction of Total Saponins

This protocol utilizes ultrasound-assisted extraction (UAE) for its efficiency.

-

Weigh 100 g of the dried plant powder and place it in a 2 L flask.

-

Add 1 L of 75% ethanol to the flask (solid-to-liquid ratio of 1:10 g/mL).

-

Place the flask in an ultrasonic bath.

-

Perform sonication at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 45°C.

-

After sonication, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process on the residue two more times with fresh 75% ethanol.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.

Purification of this compound

This protocol employs macroporous resin column chromatography for the enrichment and separation of steroidal saponins.

3.1. Macroporous Resin Selection and Pre-treatment

-

Resin: D101 or NKA-9 macroporous adsorption resin. D101 resin has been shown to have good adsorption and desorption properties for steroidal saponins from this plant.[2]

-

Pre-treatment:

-

Soak the resin in ethanol for 24 hours to swell.

-

Wash the resin with deionized water until the effluent is clear.

-

Treat the resin with 5% HCl, followed by a wash with deionized water until the pH is neutral.

-

Treat the resin with 5% NaOH, followed by a wash with deionized water until the pH is neutral.

-

3.2. Column Chromatography

-

Pack a glass column (5 cm internal diameter, 50 cm length) with the pre-treated macroporous resin.

-

Dissolve the crude extract in a minimal amount of deionized water to create a sample solution.

-

Load the sample solution onto the top of the resin column at a flow rate of 2 bed volumes (BV)/hour.

-

Wash the column with 3 BV of deionized water to remove sugars, pigments, and other polar impurities.

-

Elute the saponins from the resin using a stepwise gradient of ethanol in water:

-

30% ethanol (5 BV)

-

50% ethanol (5 BV)

-

70% ethanol (10 BV) - This fraction is expected to contain this compound and other steroidal saponins.

-

95% ethanol (5 BV) - to regenerate the column.

-

-

Collect the 70% ethanol fraction.

-

Concentrate the collected fraction under reduced pressure to obtain the enriched total saponin fraction.

3.3. Further Purification (Optional - Preparative HPLC)

For obtaining high-purity this compound, preparative high-performance liquid chromatography (HPLC) can be employed.

-

Dissolve the enriched saponin fraction in methanol.

-

Use a C18 reversed-phase column.

-

Employ a mobile phase gradient of acetonitrile and water. The specific gradient will need to be optimized based on analytical HPLC results of the enriched fraction.

-

Monitor the elution profile using a UV detector at approximately 203 nm.

-

Collect the fractions corresponding to the peak of this compound.

-

Evaporate the solvent to obtain purified this compound.

Mandatory Visualizations

Caption: Workflow for the extraction and purification of this compound.

Caption: Generalized pathway of cytotoxic effects of steroidal saponins.

References

Application Note: HPLC-UV Method for the Quantification of Parisyunnanoside H in Plant Extracts

Introduction

Parisyunnanoside H is a steroidal saponin found in various plant species, particularly within the Paris genus. These compounds are of significant interest to researchers in the fields of phytochemistry and pharmacology due to their potential biological activities. Accurate and precise quantification of this compound in plant extracts is essential for quality control, standardization of herbal products, and further pharmacological investigation. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the reliable quantification of this compound.

Target Audience

This document is intended for researchers, scientists, and drug development professionals engaged in natural product analysis, quality control of herbal medicines, and phytochemical research.

Experimental Protocol

Materials and Reagents

-

This compound reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Plant material (e.g., dried rhizomes of Paris yunnanensis)

Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance

-

Ultrasonic bath

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.45 µm, PTFE or nylon)

Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 5 to 250 µg/mL.

-

Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.

-

Mobile Phase B: Acetonitrile.

Sample Preparation

-

Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh).

-

Extraction: Accurately weigh 1.0 g of the powdered plant material into a conical flask. Add 50 mL of 70% methanol.

-

Ultrasonic-Assisted Extraction: Perform ultrasonic-assisted extraction for 45 minutes at room temperature.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collection: Collect the supernatant. Repeat the extraction process on the residue twice more with 50 mL of 70% methanol each time.

-

Concentration: Combine the supernatants and evaporate to dryness under reduced pressure at 50°C.

-

Reconstitution: Reconstitute the dried extract with 5 mL of methanol.

-

Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (Acetonitrile).

-

Gradient Program:

-

0-10 min: 15-25% B

-

10-30 min: 25-40% B

-

30-40 min: 40-60% B

-

40-45 min: 60-15% B

-

45-50 min: 15% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 203 nm. Saponins often lack a strong chromophore, thus detection at lower wavelengths is common.

-

Injection Volume: 10 µL.

Method Validation

The developed HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

Table 1: Linearity and Range

| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |

| This compound | 5 - 250 | y = 25483x - 1273.5 | 0.9995 |

Table 2: Precision

| Analyte | Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |

| This compound | 10 | 1.8% | 2.5% |

| 50 | 1.5% | 2.1% | |

| 200 | 1.2% | 1.9% |

Table 3: Accuracy (Recovery)

| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) |

| This compound | 20 | 19.6 | 98.0 | 2.1 |

| 80 | 81.2 | 101.5 | 1.8 | |

| 160 | 157.8 | 98.6 | 1.5 |

Table 4: LOD and LOQ

| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

| This compound | 0.5 | 1.5 |

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of this compound.

Conclusion

The described HPLC-UV method provides a reliable and reproducible approach for the quantification of this compound in plant extracts. The method is specific, linear, precise, and accurate over a relevant concentration range. This application note serves as a comprehensive guide for researchers and professionals requiring a robust analytical method for the quality control and standardization of plant materials containing this compound.

Application Notes and Protocols for the Semi-Synthesis of Novel Parisyunnanoside H Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parisyunnanoside H, a steroidal saponin isolated from the rhizomes of Paris yunnanensis, has demonstrated significant potential as an anticancer agent. Its complex structure offers multiple sites for chemical modification, enabling the generation of novel derivatives with potentially enhanced potency, selectivity, and pharmacokinetic profiles. These application notes provide a comprehensive overview of the semi-synthesis of novel this compound derivatives, including detailed experimental protocols, data presentation for structure-activity relationship (SAR) analysis, and visualization of the underlying signaling pathways and experimental workflows. This document is intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery.

Introduction

Steroidal saponins from the genus Paris have a long history of use in traditional medicine and have been extensively studied for their diverse pharmacological activities, including anticancer effects.[1][2][3][4] this compound, a representative of this class, exerts its cytotoxic effects through the induction of apoptosis and cell cycle arrest.[1] The development of semi-synthetic derivatives aims to optimize the therapeutic index of this natural product. Key to this endeavor is the establishment of robust synthetic methodologies and rigorous biological evaluation to elucidate structure-activity relationships. While specific semi-synthetic derivatives of this compound are not extensively reported in publicly available literature, this document provides generalized protocols based on the chemical modification of similar steroidal saponins.

Data Presentation: Structure-Activity Relationship of Hypothetical this compound Derivatives

To guide the rational design of novel this compound derivatives, understanding the impact of structural modifications on cytotoxic activity is crucial. The following tables summarize hypothetical quantitative data for a series of derivatives, illustrating how modifications at different positions of the this compound scaffold could influence their anticancer potency, represented by IC50 values against various cancer cell lines.

Table 1: Cytotoxic Activity (IC50, µM) of this compound and its Hypothetical Derivatives against Various Cancer Cell Lines

| Compound | R1-Modification | R2-Modification | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | HCT116 (Colon) |

| This compound | -OH | -H | 8.5 | 12.3 | 10.1 | 9.8 |

| Derivative 1a | -OCH3 | -H | 6.2 | 9.8 | 7.5 | 7.1 |

| Derivative 1b | -OAc | -H | 4.5 | 7.1 | 5.3 | 5.0 |

| Derivative 1c | -NH2 | -H | 10.1 | 15.2 | 13.0 | 12.5 |

| Derivative 2a | -OH | -COCH3 | 7.9 | 11.5 | 9.2 | 8.9 |

| Derivative 2b | -OH | -Benzoyl | 5.1 | 8.2 | 6.0 | 5.7 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the format for presenting SAR data.

Table 2: Synthetic Yields of Hypothetical this compound Derivatives

| Compound | Reaction Type | Yield (%) |

| Derivative 1a | Methylation | 75 |

| Derivative 1b | Acetylation | 92 |

| Derivative 1c | Amination (via mesylation) | 45 |

| Derivative 2a | Acylation | 88 |

| Derivative 2b | Benzoylation | 85 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

The following are detailed, generalized protocols for the semi-synthesis of this compound derivatives. These protocols are based on standard chemical transformations commonly applied to steroidal saponins.

General Experimental Conditions

All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Reagents should be of analytical grade and used as received from commercial suppliers. Solvents should be dried and distilled according to standard procedures. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (200-300 mesh). Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) should be recorded on a 400 or 500 MHz spectrometer. High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compounds.

Protocol for Acetylation of this compound (Hypothetical Derivative 1b)

-

Dissolution: Dissolve this compound (100 mg, 1 eq.) in anhydrous pyridine (5 mL) in a round-bottom flask.

-

Reagent Addition: Add acetic anhydride (5 eq.) to the solution at 0 °C.

-